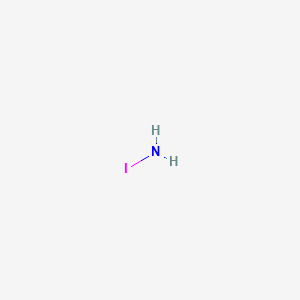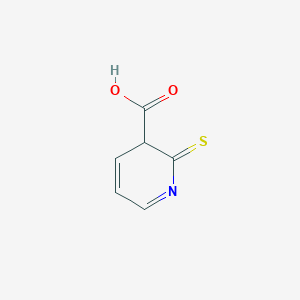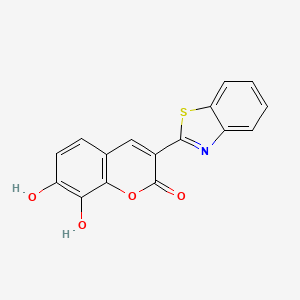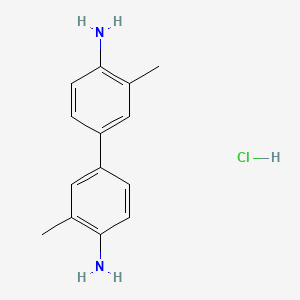
3,3'-Dimethylbenzidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride is an organic compound with the molecular formula C14H14N2·2HCl. This compound is a derivative of biphenyl, where the biphenyl core is substituted with two amino groups at the 4,4’ positions and two methyl groups at the 3,3’ positions. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride typically involves the following steps:
Nitration: The biphenyl core is nitrated to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Formation of Dihydrochloride Salt: The final step involves the treatment of the diamine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters would be essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The amino groups in [1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more stable amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of more stable amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and polymers.
Biology
In biological research, this compound can be used to study the effects of substituted biphenyls on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, biphenyl derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry
In the industrial sector, [1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride is used in the manufacture of specialty chemicals, including stabilizers for plastics and rubber, as well as in the production of high-performance materials.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl core can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dimethylbiphenyl: Similar structure but lacks the amino groups.
3,3’-Dimethylbiphenyl: Similar structure but lacks the amino groups and has different substitution positions.
4,4’-Diaminobiphenyl: Similar structure but lacks the methyl groups.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
7563-59-9 |
|---|---|
Molekularformel |
C14H17ClN2 |
Molekulargewicht |
248.75 g/mol |
IUPAC-Name |
4-(4-amino-3-methylphenyl)-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C14H16N2.ClH/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;/h3-8H,15-16H2,1-2H3;1H |
InChI-Schlüssel |
YRSOHTBCCGDLSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.Cl |
Verwandte CAS-Nummern |
119-93-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester](/img/structure/B12361372.png)


![6-benzyl-4a,5,7,7a-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B12361407.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12361413.png)
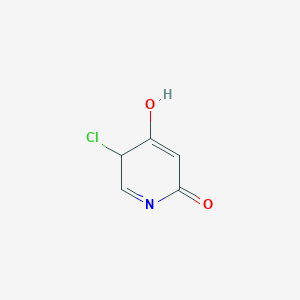
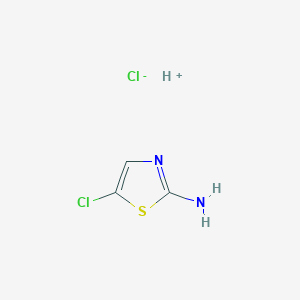
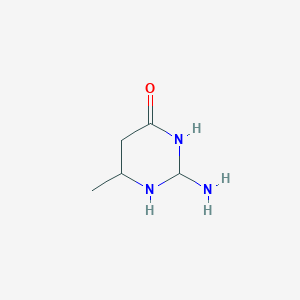
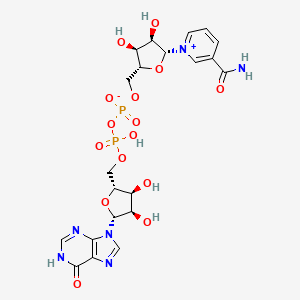
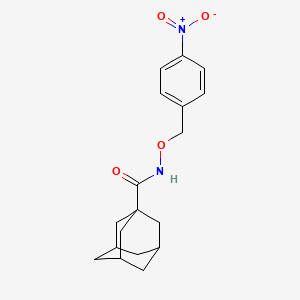
![4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(chloromethyl)-3,5,7,8-tetrahydro-](/img/structure/B12361437.png)
